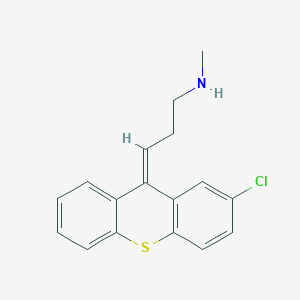

3-(2-Chloro-9H-thioxanthen-9-ylidene)-N-methylpropan-1-amine

Descripción

Structure

2D Structure

Propiedades

Número CAS |

51382-91-3 |

|---|---|

Fórmula molecular |

C17H16ClNS |

Peso molecular |

301.8 g/mol |

Nombre IUPAC |

3-(2-chlorothioxanthen-9-ylidene)-N-methylpropan-1-amine |

InChI |

InChI=1S/C17H16ClNS/c1-19-10-4-6-13-14-5-2-3-7-16(14)20-17-9-8-12(18)11-15(13)17/h2-3,5-9,11,19H,4,10H2,1H3 |

Clave InChI |

MFNIWJBWDRDXPK-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Demethylchlorprothixene; Norchlorprothixene; J730.383A; |

Origen del producto |

United States |

Synthetic Chemistry and Derivatization Approaches

Established Synthetic Pathways for Demethylchlorprothixene

The synthesis of Demethylchlorprothixene, also known as N-Monodemethylchlorprothixene, can be achieved through several established routes. simsonpharma.com As a primary metabolite of Chlorprothixene (B1288), one common approach is the direct demethylation of the parent drug. Another significant pathway begins with a core heterocyclic structure, which is then functionalized to yield the final product.

A key synthetic strategy involves the use of 2-chlorothioxanthen-9-one as a starting precursor. researchgate.netsellchems.com This tricyclic ketone undergoes a Grignard reaction with an appropriate aminopropyl magnesium halide. The resulting tertiary alcohol is subsequently dehydrated under acidic conditions to form the characteristic exocyclic double bond of the propylidene side chain.

Alternatively, synthesis can proceed via the demethylation of the amino alcohol intermediate (the product of the Grignard reaction before dehydration), followed by the final dehydration step. This route offers a different sequence for achieving the final molecular architecture.

A summary of a common synthetic approach is outlined below:

Interactive Table 1: Generalized Synthetic Pathway| Step | Reaction Type | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Grignard Reaction | 2-chlorothioxanthen-9-one, 3-(dimethylamino)propylmagnesium chloride | 2-chloro-9-(3-dimethylaminopropyl)-9H-thioxanthen-9-ol | Introduction of the side chain. |

| 2 | Dehydration | 2-chloro-9-(3-dimethylaminopropyl)-9H-thioxanthen-9-ol | Chlorprothixene | Creation of the exocyclic double bond. |

| 3 | Demethylation | Chlorprothixene | Demethylchlorprothixene | Removal of a methyl group to yield the target compound. |

Precursor Chemistry and Synthetic Route Elucidation

The foundation of Demethylchlorprothixene synthesis lies in its precursor chemistry, centered on the thioxanthene (B1196266) scaffold. The principal precursor, 2-chlorothioxanthen-9-one , is itself synthesized through a multi-step process. tandfonline.comacs.org A classical method involves the condensation of a thiosalicylic acid derivative with a substituted benzene, followed by cyclization using a strong acid like sulfuric or polyphosphoric acid. More modern approaches utilize methods like intramolecular Friedel–Crafts alkylation (FCA) of diaryl thioether alcohols, which can be achieved with high yields using organocatalysts such as trifluoroacetic acid (TFA). tandfonline.comacs.orgacs.org

The key synthetic steps and the methods for their confirmation are critical for ensuring the correct final product.

Grignard Reaction: The addition of the aminopropyl side chain to the ketone at position 9 of the thioxanthene ring is a pivotal step. acs.orgscilit.com The use of reagents like 3-(dimethylaminopropyl)magnesium chloride is common.

Dehydration: The elimination of the tertiary hydroxyl group to form the double bond is typically acid-catalyzed. The geometry of this double bond (Z or E isomer) is a crucial aspect of thioxanthene chemistry.

Elucidation: The structural confirmation of intermediates and the final Demethylchlorprothixene product relies on a suite of analytical techniques. Mass spectrometry is used to confirm the molecular weight and fragmentation patterns of the compounds and their derivatives. dss.go.th Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the precise arrangement of atoms and the stereochemistry of the molecule.

Interactive Table 2: Key Precursors and Reagents

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 2-Chlorothioxanthen-9-one | 86-39-5 | C13H7ClOS | Core precursor building block. sellchems.comchemicalbook.com |

| 2-(4'-chlorophenylthio)benzoic acid | 6469-85-8 | C13H9ClO2S | Intermediate in the synthesis of 2-chlorothioxanthen-9-one. google.com |

| 3-Dimethylaminopropylmagnesium chloride | Not Available | C5H12ClMgN | Grignard reagent for side chain introduction. |

| Trifluoroacetic acid (TFA) | 76-05-1 | C2HF3O2 | Organocatalyst for Friedel–Crafts cyclization reactions. acs.orgacs.org |

Exploration of Structural Analogs and Derivatization for Research Probes

The chemical structure of Demethylchlorprothixene serves as a template for creating structural analogs and derivatized compounds used as research probes. These probes are invaluable for studying biological systems, such as neurotransmitter receptors.

Derivatization strategies often focus on two main areas of the molecule:

The Side Chain: Modifications to the N-methyl-1-propanamine side chain can explore structure-activity relationships (SAR). researchgate.netdotmatics.com This includes altering the length of the alkyl chain or substituting the terminal amine with other functional groups, such as piperazine, to modulate receptor selectivity and binding affinity. smolecule.com

The Tricyclic Ring System: The chlorine atom on the thioxanthene ring can be replaced with other substituents to alter the electronic properties of the molecule. acs.org Furthermore, oxidation of the sulfur atom in the thioxanthene ring to a sulfone is another derivatization strategy that can expand the compound's potential applications. acs.orgacs.org

These modifications are instrumental in developing tools for research. For example, incorporating fluorescent tags or radiolabels into the molecular structure allows for the visualization and quantification of receptor binding in biological assays. nih.govnih.gov The synthesis of various halogen-substituted thioxanthenes is an active area of research for creating new compounds with potentially enhanced biological activity. acs.orgresearchgate.net The goal of such derivatization is often to create molecules with tailored properties for specific research questions, such as mapping the binding pockets of dopamine (B1211576) or serotonin (B10506) receptors. smolecule.com

Molecular and Cellular Pharmacology Research

Receptor Binding Profile Elucidation

The affinity of a compound for a receptor is often expressed by the dissociation constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Serotonin (B10506) Receptor Affinities (e.g., 5-HT2A, 5-HT1A, 5-HT2B, 5-HT6)

Demethylchlorprothixene's parent compound, chlorprothixene (B1288), is known to interact with serotonin receptors. It displays a notable affinity for the 5-HT2A, 5-HT6, and 5-HT7 receptors, with Ki values of 9.4 nM, 3 nM, and 5.6 nM, respectively. echemi.com While specific Ki values for demethylchlorprothixene at the full range of serotonin receptors are not extensively detailed in the provided information, the activity of its parent compound suggests that the metabolite may also interact with this receptor system. The 5-HT receptor family is involved in a wide array of physiological and psychological processes, and compounds targeting these receptors, particularly the 5-HT2A and 5-HT6 subtypes, are of interest in the development of antipsychotic and cognitive-enhancing medications. nih.govnih.gov

Receptor Binding Affinities of Parent Compound (Chlorprothixene) at Serotonin Receptors

| Receptor | Ki (nM) |

|---|---|

| 5-HT2A | 9.4 echemi.com |

| 5-HT6 | 3 echemi.com |

Dopaminergic Receptor Affinities (e.g., D3)

The dopamine (B1211576) D3 receptor is a key target for antipsychotic drugs. mdpi.comnih.gov The parent compound, chlorprothixene, demonstrates a high affinity for several dopamine receptor subtypes, including D1 (Ki = 18 nM), D2 (Ki = 2.96 nM), D3 (Ki = 4.56 nM), and D5 (Ki = 9 nM). echemi.com The high affinity for the D3 receptor is particularly noteworthy, as this receptor has a more restricted distribution in the brain's mesolimbic system compared to the D2 receptor and shows a very high affinity for the endogenous neurotransmitter dopamine. mdpi.comnih.gov This suggests that modulation of D3 receptor activity could be a significant component of the pharmacological effects of chlorprothixene and, by extension, demethylchlorprothixene.

Receptor Binding Affinities of Parent Compound (Chlorprothixene) at Dopamine Receptors

| Receptor | Ki (nM) |

|---|---|

| D1 | 18 echemi.com |

| D2 | 2.96 echemi.com |

| D3 | 4.56 echemi.com |

Adrenergic Receptor Affinities (e.g., α2-adrenoceptors)

Chlorprothixene is known to possess adrenolytic properties, indicating interaction with adrenergic receptors. echemi.com While specific Ki values for demethylchlorprothixene at α2-adrenoceptors are not provided, the parent compound's profile suggests that it blocks alpha1 adrenergic receptors. nih.gov The α2-adrenoceptor family, comprising α2A, α2B, and α2C subtypes, is a target for various therapeutic agents, including some antidepressants and antipsychotics. nih.gov

Histaminergic Receptor Affinities (e.g., H1, H4)

Chlorprothixene exhibits a strong binding affinity for the histamine (B1213489) H1 receptor, with a Ki value of 3.75 nM. echemi.com In contrast, its affinity for the H3 receptor is very low (Ki > 1000 nM). echemi.com The histamine H4 receptor is primarily expressed on immune cells and is a target for inflammatory conditions. mdpi.comnih.govebi.ac.uk While direct binding data for demethylchlorprothixene at the H4 receptor is not available, the high H1 affinity of its parent compound is a significant feature of its pharmacological profile.

Receptor Binding Affinities of Parent Compound (Chlorprothixene) at Histamine Receptors

| Receptor | Ki (nM) |

|---|---|

| H1 | 3.75 echemi.com |

Muscarinic Receptor Affinities

Chlorprothixene is known to have anticholinergic properties, which implies interaction with muscarinic acetylcholine (B1216132) receptors. echemi.com These receptors are divided into five subtypes (M1-M5). wikipedia.orgdrugbank.comnih.govgenscript.com The parent compound's blocking effect on muscarinic receptors contributes to some of its side effects. smolecule.com The specific affinities of demethylchlorprothixene for the different muscarinic receptor subtypes have not been detailed in the provided search results.

Transporter Interactions (e.g., Serotonin Transporter)

The serotonin transporter (SERT) is a crucial protein that regulates serotonin levels in the synapse and is a primary target for many antidepressant medications. tg.org.aumdpi.comosti.govnih.gov Some opioids and other psychoactive drugs can inhibit SERT, leading to increased synaptic serotonin. tg.org.au While there is no specific information in the provided results about the direct interaction of demethylchlorprothixene with the serotonin transporter, this remains an area of potential pharmacological relevance given its structural relationship to other centrally active agents.

Methodologies for Receptor Binding Assays (e.g., Scintillation Proximity Assay (SPA), Electrochemiluminescence-based Ligand Binding Assays)

Receptor binding assays are fundamental in vitro techniques used to measure the interaction between a ligand, such as Demethylchlorprothixene, and a specific receptor. apexbt.com These assays are crucial for determining the binding affinity of a compound, typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors. apexbt.com

Scintillation Proximity Assay (SPA) is a homogeneous and versatile radioisotopic assay technology that eliminates the need for a physical separation step of bound and free radioligand. drugbank.commdpi.com The principle involves a radiolabeled ligand binding to a receptor that is immobilized on the surface of a SPA bead containing a scintillant. drugbank.comdrugbank.com When the radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead to stimulate the scintillant to emit light. drugbank.comsigmaaldrich.com Unbound radioligand in the solution is too distant to transfer energy, and its radioactive decay goes undetected. drugbank.comsigmaaldrich.com This method can be used to determine receptor kinetics and to screen for inhibitors of radioligand binding. drugbank.com

Electrochemiluminescence-based Ligand Binding Assays (ECL) represent a non-radioactive alternative with high sensitivity and a wide dynamic range. echemi.comnih.gov In this type of assay, one component of the binding pair (e.g., the receptor or an antibody) is immobilized on an electrode surface. The ligand is labeled with an electrochemiluminescent tag, such as a ruthenium complex. researchgate.net When a voltage is applied to the electrode, the tag on the bound ligand undergoes an electrochemical reaction that triggers the emission of light, which is then quantified. researchgate.netsigmaaldrich.com This technology is well-suited for high-throughput screening environments. researchgate.net

While specific receptor binding data for Demethylchlorprothixene is not extensively detailed in publicly available literature, it is a primary metabolite of the typical antipsychotic Chlorprothixene. researchgate.netsmolecule.comnih.gov Metabolites often retain affinity for the same receptors as the parent compound. Chlorprothixene is known to bind to a variety of neurotransmitter receptors. The receptor binding profile for Chlorprothixene, determined through such assay methodologies, provides insight into its pharmacological actions.

| Receptor | Ki (nM) |

|---|---|

| Dopamine D1 | 18 |

| Dopamine D2 | 2.96 |

| Dopamine D3 | 4.56 |

| Dopamine D5 | 9 |

| Serotonin 5-HT2A | 9.4 |

| Serotonin 5-HT2C | 4.5 |

| Serotonin 5-HT6 | 3 |

| Serotonin 5-HT7 | 5.6 |

| Histamine H1 | 3.75 |

This table displays the binding affinities (Ki values) of the parent compound, Chlorprothixene, for various receptors. apexbt.comechemi.comnih.govselleckchem.com A lower Ki value indicates a higher binding affinity.

Enzymatic Interactions and Inhibition Studies

Demethylchlorprothixene is a recognized metabolite of Chlorprothixene, formed through phase I metabolic reactions in the liver. echemi.comsmolecule.com The biotransformation of Chlorprothixene, including its N-demethylation to form Demethylchlorprothixene, is primarily catalyzed by the Cytochrome P450 (CYP) enzyme system. cbg-meb.nlresearchgate.net

The Cytochrome P450 superfamily represents a critical group of heme-containing enzymes responsible for the oxidative metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. nih.gov Human CYPs, such as CYP3A4 and CYP2D6, are involved in the metabolism of approximately 75% of all drugs. nih.gov The metabolism of neuroleptics like Chlorprothixene is known to occur via the Cytochrome P450 system. cbg-meb.nl Specifically, studies indicate that the CYP2D6 isoenzyme is a key player in the metabolism of Chlorprothixene. cbg-meb.nlpatsnap.com Inhibition of this enzyme system by other co-administered drugs can lead to increased plasma levels of Chlorprothixene, while induction can decrease its concentration. cbg-meb.nlpatsnap.com Given that Demethylchlorprothixene is a product of this metabolic pathway, its formation is directly dependent on the activity of CYP enzymes, particularly CYP2D6.

| Parent Compound | Metabolite | Key Metabolizing Enzyme |

|---|---|---|

| Chlorprothixene | Demethylchlorprothixene | CYP2D6 |

This table shows the metabolic relationship between Chlorprothixene and Demethylchlorprothixene and the primary enzyme involved. smolecule.comcbg-meb.nlpatsnap.com

Monoamine oxidases (MAO) are a family of enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, norepinephrine, and dopamine. sigmaaldrich.comwikipedia.org There are two main isoforms, MAO-A and MAO-B, which have different substrate preferences. wikipedia.org MAO inhibitors (MAOIs) are drugs that block the action of these enzymes, leading to increased levels of monoamine neurotransmitters in the brain. nih.govwikipedia.org This mechanism is utilized in the treatment of depression and other neurological disorders. sigmaaldrich.commdpi.com

Some tricyclic compounds can interact with the monoamine oxidase system. cbg-meb.nl While direct studies focusing on the inhibitory activity of Demethylchlorprothixene on MAO are not prominent in the literature, a 1968 study indicated that Demethylchlorprothixene could inhibit the uptake of noradrenaline (norepinephrine). dss.go.th Inhibition of monoamine uptake is a distinct but related mechanism to MAO inhibition, as both result in increased availability of neurotransmitters in the synapse. This finding suggests that Demethylchlorprothixene interacts with the monoaminergic system, although its specific profile as a direct MAO inhibitor requires further investigation.

Cytochrome P450 Enzyme Modulation (e.g., CYP3A, CYP2J3/10)

Intracellular Signaling Pathway Modulation (In Vitro/Ex Vivo Models)

The pharmacological effects of a compound like Demethylchlorprothixene are mediated through its interaction with cell surface receptors, which in turn modulates intracellular signaling pathways. Based on the receptor binding profile of its parent compound, Chlorprothixene, the primary targets are G-protein coupled receptors (GPCRs), including dopamine, serotonin, and histamine receptors. probes-drugs.orgfrontiersin.orgwikipedia.org

Activation or antagonism of these receptors triggers a cascade of intracellular events. For example, D1 and D5 dopamine receptors, as well as 5-HT7 and H2 histamine receptors, are typically coupled to the Gs alpha subunit (Gαs), which activates adenylyl cyclase to increase the production of cyclic AMP (cAMP). wikipedia.orgwikipedia.orgwikipedia.org Conversely, D2-like dopamine receptors (D2, D3, D4) and H3 histamine receptors are coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase and reduces cAMP levels. nih.gov The 5-HT2A receptor, a key target for many antipsychotics, is coupled to the Gq alpha subunit (Gαq), which activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of protein kinase C. reprocell.com

As an antagonist at these receptors, Chlorprothixene (and likely its metabolite Demethylchlorprothixene) would be expected to block these downstream signaling events. For instance, antagonism at D2 and 5-HT2A receptors, a hallmark of many antipsychotic drugs, would prevent the receptor's constitutive activity or its activation by endogenous neurotransmitters like dopamine and serotonin, thereby modulating these critical signaling pathways. biorxiv.org

Preclinical Pharmacodynamic Investigations in Animal Models (Mechanistic Focus, e.g., Head Twitch Response for 5-HT2A activation)

Preclinical animal models are essential for investigating the in vivo pharmacological effects of new compounds. The head-twitch response (HTR) in rodents is a widely used behavioral model that serves as a reliable proxy for serotonin 5-HT2A receptor activation. nih.govwikipedia.org This rapid, rotational head movement is characteristically induced by serotonergic hallucinogens and other 5-HT2A agonists. wikipedia.orglabcorp.com The frequency of the HTR correlates strongly with the potency of compounds at the 5-HT2A receptor, making it a valuable tool for assessing the in vivo activity at this specific target. nih.gov

Given that Chlorprothixene is a potent 5-HT2A receptor antagonist, it would not be expected to induce the HTR. nih.govselleckchem.com Instead, its pharmacodynamic profile in this model would be characterized by its ability to block the HTR induced by a known 5-HT2A agonist. This antagonistic effect is a common feature of both typical and atypical antipsychotic drugs, which often possess significant 5-HT2A receptor blocking properties. biorxiv.orglabcorp.com While no specific studies investigating the effect of Demethylchlorprothixene on the head-twitch response were identified, its presumed activity as a 5-HT2A antagonist (based on its parent compound) suggests it would likely also attenuate this behavior in animal models.

Metabolism and Biotransformation Pathways

Identification of Metabolic Pathways (e.g., N-demethylation of Chlorprothixene)

The metabolic breakdown of chlorprothixene (B1288) proceeds through several key pathways. One of the principal routes is N-demethylation, which leads to the formation of its active metabolite, demethylchlorprothixene. oup.cominvivochem.cn This reaction involves the removal of a methyl group from the dimethylaminopropyl side chain.

In addition to N-demethylation, other significant metabolic transformations of chlorprothixene have been identified:

Sulphoxidation: The sulfur atom in the thioxanthene (B1196266) ring system can be oxidized to form chlorprothixene-sulfoxide. nih.govresearchgate.net

N-oxidation: The nitrogen atom on the side chain can be oxidized. oup.com

Ring Hydroxylation: Hydroxyl groups can be introduced at various positions on the tricyclic ring structure, including positions 3, 4, 6, 7, and 8. invivochem.cnechemi.com

Conjugation: Following hydroxylation, the resulting metabolites undergo Phase II conjugation reactions, primarily with glucuronic acid and sulfuric acid, to increase their water solubility and facilitate excretion. invivochem.cnechemi.com

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, UGT)

The biotransformation of chlorprothixene is mediated by specific enzyme systems located predominantly in the liver.

Cytochrome P450 (CYP) System: Phase I metabolic reactions of neuroleptics like chlorprothixene are mainly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. cbg-meb.nl Several CYP isoforms are implicated in the metabolism of chlorprothixene. CYP2D6 has been identified as a major enzyme in this process. cbg-meb.nlpatsnap.com Inhibition of CYP2D6 can lead to increased plasma concentrations of chlorprothixene. cbg-meb.nlpatsnap.com Other CYP isoforms, such as CYP3A4, also act as substrates for chlorprothixene metabolism. drugbank.com The metabolism of structurally similar compounds, like chlorpromazine, involves CYP1A2 and CYP3A4, suggesting these may also play a role for chlorprothixene. drugbank.com

Interactive Data Table: Cytochrome P450 Enzymes in Chlorprothixene Metabolism Click on the headers to sort the data.

| Enzyme | Role in Chlorprothixene Metabolism | Reference |

| CYP2D6 | Major metabolizing enzyme; Substrate | cbg-meb.nlpatsnap.comdrugbank.com |

| CYP3A4 | Substrate | drugbank.com |

| CYP1A2 | Potential involvement (based on similar compounds) | drugbank.com |

UDP-Glucuronosyltransferases (UGTs): Phase II metabolism involves conjugation reactions, with glucuronidation being a key pathway for the hydroxylated metabolites of chlorprothixene. invivochem.cnechemi.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes transfer glucuronic acid to the metabolites, a critical step for detoxification and elimination. nih.gov While the specific UGT isoforms responsible for chlorprothixene metabolite conjugation are not definitively identified in the literature, the UGT1A and UGT2B subfamilies are known to be crucial for metabolizing a wide array of drugs. nih.govnih.gov

Metabolite Identification and Characterization (Excluding Clinical Relevance)

Several metabolites of chlorprothixene have been identified and characterized in various biological matrices. The formation of these compounds provides insight into the chemical modifications that occur during biotransformation.

Identified metabolites include:

Demethylchlorprothixene: Formed via N-demethylation of the parent compound. oup.cominvivochem.cn

Chlorprothixene-sulfoxide: Results from the oxidation of the sulfur atom. nih.govresearchgate.net

N-demethyl-chlorprothixene-sulfoxide: This metabolite undergoes both N-demethylation and sulphoxidation. nih.govresearchgate.net

Chlorprothixene-sulfoxide-N-oxide: A product of oxidation at both the sulfur and nitrogen atoms. nih.govresearchgate.net

Hydroxylated Metabolites: Found in preclinical models, these include 3-, 4-, 6-, 7-, and 8-hydroxychlorprothixene. invivochem.cnechemi.com

2-chlorothioxanthone (CTX): This compound can be formed from chlorprothixene as a photoproduct under UVA irradiation. nih.gov

Interactive Data Table: Major Identified Metabolites of Chlorprothixene Click on the headers to sort the data.

| Metabolite Name | Formation Pathway | Reference |

| Demethylchlorprothixene | N-demethylation | oup.cominvivochem.cn |

| Chlorprothixene-sulfoxide | Sulphoxidation | nih.govresearchgate.net |

| N-demethyl-chlorprothixene-sulfoxide | N-demethylation and Sulphoxidation | nih.govresearchgate.net |

| Chlorprothixene-sulfoxide-N-oxide | Sulphoxidation and N-oxidation | nih.govresearchgate.net |

| Hydroxylated Chlorprothixene | Ring Hydroxylation | invivochem.cnechemi.com |

| 2-chlorothioxanthone | Photodegradation | nih.gov |

In Vitro Metabolic Stability Assessment (e.g., using Liver Microsomes, Hepatocytes, Organ-on-a-Chip)

In vitro metabolic stability assays are crucial for predicting the metabolic fate of a compound. These assays typically utilize subcellular fractions or cells that contain the primary drug-metabolizing enzymes.

Liver Microsomes: Human liver microsomes are a standard tool for in vitro metabolism studies because they are rich in Phase I (CYP) and Phase II (UGT) enzymes. nih.govresearchgate.net In a typical assay, the test compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions). The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. nih.gov While specific data on the in vitro stability of demethylchlorprothixene is not extensively published, photocatalytic simulation experiments, another in vitro method, have successfully observed the N-demethylation of chlorprothixene. mdpi.com

Hepatocytes: Isolated hepatocytes offer a more complete model as they contain the full complement of metabolic enzymes and cofactors in their natural cellular environment. researchgate.net Assays using fresh or cryopreserved hepatocytes can provide a more comprehensive picture of a compound's metabolism, including the interplay between Phase I and Phase II reactions. researchgate.net The stability of a compound like demethylchlorprothixene would be assessed by incubating it with hepatocytes and monitoring its concentration over time.

In Vivo Metabolic Fate in Preclinical Models (Mechanistic Insights)

Preclinical studies in animal models provide essential mechanistic insights into how a compound is metabolized and distributed in vivo.

Rat Models: Studies in rats have confirmed that chlorprothixene is metabolized to demethylchlorprothixene. invivochem.cnechemi.com Research has also shown that the rate of metabolism is age-dependent, occurring more rapidly in older rats. invivochem.cn Furthermore, tissue distribution analysis in rats revealed that the levels of chlorprothixene and its metabolite N-demethylchlorprothixene were approximately twice as high in the brain, liver, kidneys, and lungs of 3-week-old rats compared to 6-week-old rats. invivochem.cnechemi.com These studies also noted that organ concentrations of the compounds were generally higher in female rats than in males. invivochem.cnechemi.com

Dog Models: In dogs, metabolic profiling has identified unchanged chlorprothixene, its sulfoxide (B87167) derivative, and N-demethyl sulfoxide in the urine. invivochem.cnechemi.com Importantly, extensive hydroxylation followed by glucuronide and sulfate (B86663) conjugation was also observed in this model, highlighting the importance of Phase II pathways in the elimination of chlorprothixene metabolites. invivochem.cnechemi.com

Interactive Data Table: Summary of In Vivo Findings in Preclinical Models Click on the headers to sort the data.

| Preclinical Model | Key Metabolic Findings | Mechanistic Insights | Reference |

| Rat | Formation of demethylchlorprothixene; Identification of sulfoxide metabolites. | Age- and sex-dependent differences in metabolism and tissue distribution. | invivochem.cnechemi.com |

| Dog | Identification of hydroxylated and conjugated metabolites (glucuronides/sulfates). | Demonstrates the significance of Phase II conjugation pathways for excretion. | invivochem.cnechemi.com |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantification in Research Matrices

Chromatographic methods provide the necessary separation and detection capabilities for the precise measurement of demethylchlorprothixene in complex biological samples.

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a highly sensitive and specific method for the quantitative analysis of various compounds, including demethylchlorprothixene, in research matrices. researchgate.netresearchgate.netdndi.org This technique combines the high separation efficiency of UPLC with the selective and sensitive detection of tandem mass spectrometry. The use of UPLC allows for faster analysis times and better resolution compared to traditional HPLC. waters.com

A study demonstrated the effectiveness of UPLC-MS/MS for the analysis of a range of compounds, including demethylchlorprothixene, in a given matrix. researchgate.net The method's high throughput and sensitivity make it ideal for preclinical pharmacokinetic studies where low concentrations of the analyte are often encountered. dndi.org

Table 1: Example UPLC-MS/MS Parameters for Analyte Quantification

| Parameter | Condition |

| Chromatography System | UPLC System |

| Mass Spectrometer | Tandem Quadrupole MS |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and aqueous buffer (e.g., ammonium (B1175870) formate) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters and does not represent a specific validated method for demethylchlorprothixene.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC methods are widely used for the analysis of pharmaceutical compounds. jneonatalsurg.comnih.govresearchgate.net The development of a robust and reliable HPLC method is a critical step in the research process. researchgate.net Optimization of various parameters is necessary to achieve the desired separation and quantification of demethylchlorprothixene. jneonatalsurg.com

Key aspects of HPLC method development include the selection of the appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. researchgate.netfoliamedica.bg For a compound like demethylchlorprothixene, a reversed-phase C18 or C8 column is commonly employed. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, which can be run in either isocratic or gradient mode. researchgate.netfoliamedica.bg UV detection is often used, with the wavelength selected based on the maximum absorbance of the analyte. nih.govfoliamedica.bg

Sample Preparation Strategies for Research Samples (e.g., Liquid-Liquid Extraction, Solid Phase Extraction)

Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte of interest before chromatographic analysis. nih.gov The choice of extraction method depends on the properties of the analyte and the nature of the sample matrix. labmanager.com

Liquid-Liquid Extraction (LLE) is a traditional method that partitions the analyte between two immiscible liquid phases. mdpi.com While it can be effective, LLE can be labor-intensive and may require large volumes of organic solvents. nih.govresearchgate.net

Solid-Phase Extraction (SPE) has become a more popular technique due to its efficiency, selectivity, and potential for automation. nih.govlabmanager.comresearchgate.net SPE involves passing the liquid sample through a solid sorbent that retains the analyte. nih.gov Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. labmanager.com For polar and charged compounds like many pharmaceutical metabolites, SPE can be particularly advantageous.

Table 2: Comparison of Sample Preparation Techniques

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids. mdpi.com | Partitioning between a liquid and a solid phase. researchgate.net |

| Selectivity | Can be limited. researchgate.net | High selectivity can be achieved. labmanager.com |

| Solvent Consumption | Generally high. nih.gov | Generally low. |

| Automation | Difficult to automate. researchgate.net | Easily automated. labmanager.com |

| Efficiency | Can be less efficient for complex matrices. | Highly efficient for concentrating and purifying analytes. labmanager.com |

Validation Parameters for Research Analytical Methods (e.g., Limit of Quantification, Linearity, Recovery, Precision, Accuracy)

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable and reproducible results. globalresearchonline.netujpronline.comresearchgate.net The validation process involves evaluating several key parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.neteuropa.eu

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. researchgate.net

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by a series of at least five concentrations. europa.eu

Recovery: The extraction efficiency of an analytical method, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. waters.com

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day) and intermediate precision (inter-day). europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by analyzing samples with known concentrations of the analyte and is expressed as the percentage of agreement. elementlabsolutions.com

Spectroscopic and Other Advanced Detection Techniques for Research

While chromatographic methods with standard detectors are common, advanced spectroscopic techniques can provide additional information and enhanced sensitivity for research applications. nih.govmdpi.com

Spectroscopic detection methods, when coupled with separation techniques, can offer improved quantification, especially in complex matrices where overlapping signals may occur. nih.gov For instance, fluorescence spectroscopy can be highly sensitive for compounds that fluoresce. mdpi.com Other advanced techniques might include the use of high-resolution mass spectrometry (HRMS) to aid in metabolite identification or nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. While not typically used for routine quantification, these methods are invaluable in a research context for a deeper understanding of the compound's behavior and fate in biological systems.

Computational Chemistry and in Silico Studies

Molecular Docking Investigations with Target Receptors/Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as demethylchlorprothixene, to the active site of a target protein. ijirms.innih.gov

Studies on related thioxanthene (B1196266) and phenothiazine (B1677639) derivatives have utilized molecular docking to explore their interactions with various receptors, which are also relevant targets for demethylchlorprothixene. For instance, docking studies on phenothiazine analogs have been conducted to investigate their inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. nih.gov Similarly, other research has used docking to assess the binding of new phenothiazine derivatives to the GABA-A receptor, a target for anxiolytic agents. biointerfaceresearch.com

A drug repurposing study identified chlorprothixene (B1288) as a potential agent against acute myeloid leukemia (AML) through in silico analysis, which would have involved screening against relevant cancer targets like VEGFR-2 and COX-2. biointerfaceresearch.comresearchgate.net Such studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For demethylchlorprothixene, docking into the dopamine (B1211576) (D2), serotonin (B10506) (5-HT2), and other receptors targeted by the parent compound would be a critical step in elucidating its specific pharmacological profile. nih.gov The binding affinity, often expressed as a docking score, helps to rank potential drug candidates and understand structure-activity relationships.

Table 1: Illustrative Molecular Docking Results for Thioxanthene Derivatives against Cancer-Related Targets.

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Zuclopenthixol | VEGFR-2 | 4ASD | -8.9 | Cys919, Asp1046, Glu885 |

| Flupentixol | VEGFR-2 | 4ASD | -8.5 | Cys919, Asp1046, Glu885 |

| Chlorprothixene | VEGFR-2 | 4ASD | -8.2 | Cys919, Asp1046, Glu885 |

| Pimethixene | VEGFR-2 | 4ASD | -7.9 | Cys919, Asp1046, Glu885 |

| Zuclopenthixol | COX-2 | 1CX2 | -9.8 | Tyr385, Arg120, Ser530 |

| Flupentixol | COX-2 | 1CX2 | -9.5 | Tyr385, Arg120, Ser530 |

| Chlorprothixene | COX-2 | 1CX2 | -9.1 | Tyr385, Arg120, Ser530 |

| Pimethixene | COX-2 | 1CX2 | -8.8 | Tyr385, Arg120, Ser530 |

This table is based on data from a study on 9H-thioxanthene based drugs and is for illustrative purposes to show typical outputs of molecular docking studies. biointerfaceresearch.com

Molecular Dynamics Simulations and Binding Free Energy Calculations

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations provide a more realistic representation of the biological environment by accounting for the flexibility of both the protein and the ligand, as well as the presence of solvent molecules. researchgate.net These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes that may occur upon ligand binding. mdpi.com

For a compound like demethylchlorprothixene, MD simulations would be crucial to assess the stability of its interaction with target receptors. By simulating the system for nanoseconds or even microseconds, researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. researchgate.net

Furthermore, MD simulation trajectories can be used to calculate the binding free energy of the ligand-receptor complex using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). mdpi.com This provides a more accurate estimation of binding affinity than docking scores alone, as it incorporates entropic contributions to binding. mdpi.com Studies on related compounds have successfully used these methods to refine docking results and gain deeper insights into the determinants of binding affinity. mdpi.com

Quantum Chemical Parameters and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. rsc.orgsemanticscholar.org These methods provide insights into molecular structure, stability, and reactivity. rsc.orgsemanticscholar.org For demethylchlorprothixene, DFT calculations can elucidate key electronic parameters that govern its behavior.

One of the most important outputs of DFT analysis is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited. The distribution of HOMO and LUMO orbitals across the molecule can also identify the regions most likely to be involved in electron donation and acceptance during chemical reactions or receptor interactions. rsc.org

DFT studies on related thioxanthene and phenothiazine derivatives have been used to understand their electronic structures and rationalize their observed properties. urfu.rursc.org For example, TD-DFT (Time-Dependent DFT) calculations can predict the electronic absorption spectra (UV-Vis) of these molecules. rsc.org

Table 2: Representative Quantum Chemical Parameters Calculated via DFT for Thioxanthene.

| Parameter | Description | Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.3 eV |

| Ionization Potential (I) | Energy required to remove an electron | 5.8 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.5 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2.15 eV |

| Global Softness (S) | Reciprocal of global hardness | 0.465 eV⁻¹ |

| Dipole Moment (μ) | Measure of molecular polarity | 2.1 Debye |

This table presents typical quantum chemical parameters that can be calculated for a molecule like thioxanthene, a core structure in demethylchlorprothixene. The values are illustrative and based on general findings for this class of compounds. urfu.ru

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are computational modeling techniques that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are invaluable for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features essential for a desired biological response.

QSAR models are built using a dataset of compounds with known activities. researchgate.net By calculating various molecular descriptors (physicochemical, topological, electronic, etc.) for each compound, statistical methods are used to develop a mathematical equation that relates these descriptors to the biological activity. researchgate.net

A key study by Khaleel et al. (2018) performed in silico QSAR analysis on chlorprothixene and its phototransformation products to predict their environmental fate and toxicity. nih.govleuphana.de This research demonstrates the applicability of QSAR for developing predictive models for this class of compounds. Such models could be developed for demethylchlorprothixene to predict its antipsychotic potency, receptor binding affinities, or potential off-target effects based on its structural features in comparison to a library of related compounds.

While molecular docking provides a static snapshot of ligand-protein interactions, SAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more comprehensive understanding. These methods analyze a series of ligands and generate 3D contour maps that show where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information is crucial for rationally designing new derivatives with improved potency and selectivity. For demethylchlorprothixene, such an analysis would highlight how the removal of the methyl group from the side-chain amine influences the interaction field compared to the parent chlorprothixene, providing a structural basis for any observed differences in activity.

At the core of any QSAR model is the correlation between molecular descriptors and the biological response. researchgate.net Descriptors can be simple, such as molecular weight or logP (a measure of lipophilicity), or more complex, derived from quantum chemical calculations or 3D structures. For thioxanthenes, key descriptors often include those related to the tricyclic ring system, the nature of the substituent at position 2 (e.g., the chlorine atom), and the conformation of the side chain. nih.gov The removal of a methyl group in demethylchlorprothixene would alter several descriptors, including molecular volume, surface area, and potentially the pKa of the side-chain nitrogen, all of which could be correlated with changes in receptor binding or metabolic stability.

Future Directions and Emerging Research Avenues

Novel Methodological Advancements in Characterization

The comprehensive characterization of Demethylchlorprothixene's physicochemical and structural properties is fundamental to understanding its behavior in biological systems. While standard techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have been instrumental in its detection and quantification in biological matrices, the future lies in the application of more advanced and sensitive characterization methods. nih.gov These novel techniques promise to provide unprecedented detail about the molecule's structure, surface properties, and behavior in complex environments.

Future research should pivot towards employing a suite of advanced analytical techniques. fastformulator.comdststutitraining.comuniv-grenoble-alpes.fr Methods such as high-resolution transmission electron microscopy (HRTEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) could offer insights into the solid-state morphology of the compound. kaist.ac.kr Spectroscopic techniques, including Raman and Fourier-transform infrared (FTIR) spectroscopy, alongside X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS), can provide detailed information on its structural and compositional characteristics. dststutitraining.commdpi.com For instance, in situ and operando characterization techniques, which allow for real-time analysis under dynamic conditions, could reveal transient states and interactions that are missed by traditional ex situ methods. mdpi.com These approaches, though not yet applied to Demethylchlorprothixene, represent a significant frontier in materials and pharmaceutical science that could be harnessed to finely tune its properties for potential therapeutic applications.

Table 1: Potential Advanced Characterization Techniques for Demethylchlorprothixene

| Technique | Potential Application for Demethylchlorprothixene Characterization |

|---|---|

| Microscopy | |

| High-Resolution Transmission Electron Microscopy (HRTEM) | Analysis of crystalline structure and morphology at the nanoscale. |

| Scanning Electron Microscopy (SEM) | Characterization of surface topography and particle morphology. |

| Atomic Force Microscopy (AFM) | High-resolution imaging of surface features and measurement of mechanical properties. kaist.ac.kr |

| Spectroscopy | |

| Raman Spectroscopy | Identification of vibrational modes for structural fingerprinting and chemical analysis. dststutitraining.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Determination of functional groups and molecular structure. dststutitraining.com |

| X-ray Photoelectron Spectroscopy (XPS) | Analysis of elemental composition and chemical state of surface atoms. dststutitraining.com |

| Diffraction | |

| X-ray Diffraction (XRD) | Determination of crystal structure and phase purity. dststutitraining.com |

| Other | |

| Dynamic Light Scattering (DLS) | Measurement of particle size distribution in solution. fastformulator.com |

Integration of Multi-omics Data for Mechanistic Insights

To unravel the complex biological mechanisms of Demethylchlorprothixene, future research must move beyond single-target investigations and embrace a systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build a holistic picture of the drug's effects. researchgate.net While such studies have not been conducted specifically on Demethylchlorprothixene, research on parent antipsychotics provides a clear roadmap. For example, transcriptomic studies on postmortem brain tissue from schizophrenia patients have highlighted how antipsychotic drugs can confound disease-associated gene expression changes, underscoring the need to disentangle the effects of the drug and its metabolites from the pathology itself. nih.gov

Development of Advanced In Vitro/In Vivo Research Models

The limitations of traditional two-dimensional (2D) cell cultures and animal models in predicting human responses have spurred the development of more sophisticated research platforms. upmbiomedicals.com For a neuroactive compound like Demethylchlorprothixene, the use of advanced in vitro and in vivo models is a critical future direction.

Advanced In Vitro Models: The emergence of three-dimensional (3D) cell culture systems, such as spheroids and organoids, presents a transformative opportunity for neuropharmacology research. upmbiomedicals.commdpi.com Brain organoids, derived from human induced pluripotent stem cells (iPSCs), can recapitulate key aspects of human brain development and architecture, offering a more physiologically relevant system to study the effects of antipsychotics. nih.govupenn.edunews-medical.net Studies have already demonstrated the value of 2D and 3D neural progenitor models in investigating the cellular effects of different antipsychotics and have highlighted differences in drug response between model types. mdpi.comresearchgate.netnih.gov Applying these models to Demethylchlorprothixene research could:

Allow for the study of its effects on specific human neuronal subtypes and glial cells within a complex, tissue-like environment. annualreviews.org

Facilitate the investigation of its role in neurodevelopmental processes and synaptic function. news-medical.net

Provide a platform for screening and mechanistic studies that are more predictive of human outcomes than traditional cell lines. mdpi.com

Advanced In Vivo Models: While traditional animal models remain important, new in vivo approaches are needed to better study human-specific metabolism and drug effects. The development of humanized animal models, such as rats with CRISPR-Cas9 knockout of specific metabolic enzymes, provides a more accurate platform for studying the pharmacokinetics and pharmacodynamics of drug metabolites. nih.gov Furthermore, advanced in vivo metabolite profiling techniques can provide detailed information on metabolic pathways and clearance mechanisms in various biological matrices. nih.govdrugdiscoverytrends.comevotec.com Applying these models could help clarify the specific metabolic pathways leading to Demethylchlorprothixene formation and its subsequent biotransformation, providing a clearer understanding of its disposition in vivo.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Amisulpride |

| Aripiprazole |

| Asenapine |

| Astemizole |

| Brexpiprazole |

| Cariprazine |

| Chlorpromazine |

| Chlorprothixene (B1288) |

| Clopenthixol |

| Demethylchlorprothixene |

| Diclofenac |

| Flupentixol |

| Haloperidol |

| Hycanthone |

| Lamotrigine |

| Lucanthone |

| Lumateperone |

| Lurasidone |

| Midazolam |

| Olanzapine |

| Paliperidone |

| Propranolol |

| Quetiapine |

| Risperidone |

| Salbutamol |

| Sulpiride |

| Thiothixene |

Q & A

Q. What are the established synthetic routes for Demethylchlorprothixene, and how can researchers optimize yield and purity during synthesis?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including thioxanthene ring formation and subsequent alkylation. To optimize yield, researchers should monitor reaction conditions (e.g., temperature, solvent polarity) using techniques like HPLC or GC-MS for intermediate purity checks. Recrystallization with ethanol or methanol can improve final product purity. Characterization via -NMR and FT-IR ensures structural fidelity .

Q. How do researchers validate the pharmacological mechanism of action of Demethylchlorprothixene in preclinical models?

Methodological Answer: In vitro receptor binding assays (e.g., dopamine D2 and serotonin 5-HT2A receptors) are used to assess affinity. In vivo behavioral models (e.g., apomorphine-induced climbing in rodents) evaluate antipsychotic efficacy. Dose-response curves and comparative studies with reference compounds (e.g., chlorpromazine) are critical for validation .

Q. What are the standard protocols for assessing acute toxicity and safety profiles of Demethylchlorprothixene in animal studies?

Methodological Answer: Follow OECD Guidelines 423 or 425 for acute oral toxicity. Administer escalating doses to rodents, monitor mortality, clinical signs (e.g., CNS depression), and histopathological changes. Include positive controls (e.g., chlorprothixene) and statistical analysis of LD values .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for Demethylchlorprothixene?

Methodological Answer: Discrepancies may arise from metabolic differences (e.g., CYP450 enzyme activity). Use hepatocyte microsomal assays to predict in vivo metabolism. Validate findings via LC-MS/MS plasma concentration-time profiles in animal models. Adjust for protein binding and tissue distribution using compartmental modeling .

Q. What strategies are effective in designing double-blind, placebo-controlled trials to evaluate Demethylchlorprothixene’s efficacy in treatment-resistant schizophrenia?

Methodological Answer: Stratify participants by baseline PANSS scores and prior treatment history. Use randomized block design to control confounding variables. Incorporate crossover phases to compare efficacy against clozapine. Ensure blinding through identical capsule formulations and third-party randomization .

Q. How can computational modeling enhance the understanding of Demethylchlorprothixene’s receptor binding kinetics and selectivity?

Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to predict binding poses at dopamine D2 receptors. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability. Compare binding free energies (MM-PBSA) with structural analogs to explain selectivity .

Q. What methodologies address batch-to-batch variability in Demethylchlorprothixene’s physicochemical properties during formulation studies?

Methodological Answer: Implement Quality-by-Design (QbD) principles: vary critical parameters (e.g., excipient ratios, granulation time) using factorial design. Characterize tablets for dissolution profiles (USP Apparatus II) and stability under ICH guidelines (25°C/60% RH). Statistical process control (SPC) charts can monitor variability .

Q. How do researchers reconcile conflicting findings on Demethylchlorprothixene’s metabolic pathways across species?

Methodological Answer: Conduct comparative metabolism studies using liver microsomes from humans, rats, and dogs. Identify species-specific metabolites via UPLC-QTOF-MS. Use recombinant CYP isoforms to pinpoint enzyme contributions. Extrapolate data with allometric scaling or physiologically based pharmacokinetic (PBPK) models .

Methodological Rigor & Reporting

Q. What are the best practices for documenting experimental protocols to ensure reproducibility of Demethylchlorprothixene studies?

Methodological Answer: Provide detailed synthesis steps, including reagent grades (e.g., ACS-certified solvents) and equipment models. Report statistical methods (e.g., ANOVA with Tukey post-hoc) and software versions. Deposit raw spectra and chromatograms in open-access repositories (e.g., Zenodo) .

Q. How should researchers integrate negative or inconclusive results from Demethylchlorprothixene trials into publications?

Methodological Answer: Use the CONSORT checklist for clinical trials or ARRIVE guidelines for preclinical studies. Discuss potential confounders (e.g., sample size, dosage limitations) in the limitations section. Publish negative data in supplementary materials to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.